molecular formula C19H18F2N4O3 B2652475 2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1775503-09-7

2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2652475
CAS No.: 1775503-09-7
M. Wt: 388.375
InChI Key: XNMUGVOWXYVORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione, is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular architecture integrates a saturated pyrido[1,2-c]pyrimidine-1,3-dione core, a pharmacologically privileged 1,2,4-oxadiazole moiety known to enhance binding affinity and metabolic stability, and a 3,5-difluorobenzyl substituent, a common structural element used to fine-tune physicochemical properties and target engagement. The specific combination of these features suggests its potential application as a targeted protein kinase inhibitor or a modulator of various enzymatic pathways. Researchers can utilize this molecule as a key chemical tool for probing novel biological targets, establishing structure-activity relationships (SAR), and investigating signaling cascades relevant to oncology and neurodegenerative diseases. Its design embodies contemporary strategies in lead compound optimization, making it a valuable asset for high-throughput screening campaigns and hit-to-lead development programs aimed at identifying novel therapeutic entities.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c1-2-15-22-17(23-28-15)16-14-5-3-4-6-24(14)19(27)25(18(16)26)10-11-7-12(20)9-13(21)8-11/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMUGVOWXYVORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,5-difluorophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H18F2N4O3
  • CAS Number : 1775503-09-7
  • Molecular Weight : 372.36 g/mol

The compound features a pyrido-pyrimidine core structure with substituents that include a difluorophenyl group and an ethyl oxadiazole moiety.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial activity. The inclusion of the oxadiazole ring in the structure may enhance the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar compounds demonstrate effectiveness against various strains of bacteria and fungi due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors .

Anticancer Activity

The pyrido[1,2-c]pyrimidine scaffold is known for its anticancer properties. Compounds with this structure have been reported to inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines; however, specific IC50 values and mechanisms of action require further investigation .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have been associated with anti-inflammatory activities. The mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that our compound may have potential in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Waghmare et al. (2022)Reported various biological activities of 1,3-diazole derivatives including antimicrobial and anti-inflammatory effects. Suggested potential applications in drug development .
PMC2993468 (2010)Discussed allosteric modulation in related compounds which could inform mechanisms relevant to our compound's activity against specific receptors .
PMC10377601 (2023)Highlighted the importance of structural modifications in enhancing bioactivity against Mycobacterium tuberculosis; parallels can be drawn regarding the structural features of our compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, three structurally related analogs are analyzed (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Bioactivity Insights
Target Compound Pyrido[1,2-c]pyrimidine-dione 2: 3,5-difluorophenylmethyl; 4: 5-ethyl-1,2,4-oxadiazole Oxadiazole (electron-deficient), fluorinated aryl Predicted high metabolic stability due to fluorination; oxadiazole enhances π-π stacking in binding pockets .
Compound A (PubChem analog: ) Pyrido[1,2-c]pyrimidine-dione 2: 3-(4-fluorophenoxy)propyl; 4: 5-ethyl-1,2,4-oxadiazole Oxadiazole, fluorophenoxypropyl Increased hydrophilicity vs. target compound due to ether linkage; reduced CNS penetration in preclinical models .
Compound B (: 4j) Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl, pyrazolyl Tetrazole (acidic), coumarin (fluorescent) Tetrazole confers pH-dependent solubility; coumarin enables fluorescence-based tracking in vitro .
Compound C (: 7a) Thiophene-pyrazole hybrid Malononitrile-derived thiophene, pyrazolyl Cyano, hydroxy High electrophilicity; used as a precursor in antiviral agent synthesis .

Key Findings :

Electron-Deficient Heterocycles : The target compound’s 1,2,4-oxadiazole ring enhances binding affinity to enzyme active sites compared to tetrazoles (e.g., Compound B), which prioritize solubility over target engagement .

Fluorination Impact: The 3,5-difluorophenyl group improves lipid solubility and resistance to oxidative metabolism relative to non-fluorinated analogs (e.g., Compound C) .

Scaffold Flexibility: The pyrido[1,2-c]pyrimidine-dione core allows broader derivatization than simpler pyrimidinones (Compound B), enabling tailored pharmacokinetic profiles .

Spectroscopic and Computational Insights

  • NMR Characterization : The target compound’s ¹H-NMR spectrum would exhibit distinct signals for the ethyl group (δ ~1.3 ppm, triplet) and difluorophenyl protons (δ ~6.8–7.1 ppm, doublets), aligning with data in and spectral databases () .
  • Substructure Mining : Frequent substructures in analogs (e.g., oxadiazole-pyrimidine motifs) correlate with kinase inhibition, as per ’s data-driven approach .

Q & A

Q. How to design a robust stability study under ICH guidelines?

  • Protocol :
  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via UPLC-PDA.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .

Q. What controls are essential for validating target engagement in cellular assays?

  • Best Practices :
  • Negative Controls : Use enantiomers or structurally similar inactive analogs.
  • Positive Controls : Include known inhibitors (e.g., Staurosporine for kinases).
  • Orthogonal Validation : Confirm findings with CRISPR knockouts or siRNA silencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.